molecular formula C42H60N24O12 B12306339 Dodecamethylbambus[6]uril hydrate, bu[6]

Dodecamethylbambus[6]uril hydrate, bu[6]

Katalognummer: B12306339
Molekulargewicht: 1093.1 g/mol
InChI-Schlüssel: NWWBPKVPRVOAOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecamethylbambus6uril hydrate is a macrocyclic compound composed of six glycoluril units connected by methylene bridges. This compound is known for its high affinity and selectivity for binding anions, making it a valuable tool in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dodecamethylbambus6uril hydrate involves the reaction of 2,4-dimethylglycoluril with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, resulting in the formation of the macrocyclic structure . The reaction conditions typically include:

    Reagents: 2,4-dimethylglycoluril, formaldehyde

    Catalyst: Acidic medium (e.g., hydrochloric acid)

    Temperature: Room temperature to moderate heating

    Solvent: Aqueous or organic solvent (e.g., methanol)

Industrial Production Methods

Industrial production of dodecamethylbambus6uril hydrate follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

Dodecamethylbambus6uril hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of dodecamethylbambus6uril hydrate, which can have different properties and applications .

Wirkmechanismus

The mechanism of action of dodecamethylbambus6uril hydrate involves the formation of hydrogen bonds between the methine hydrogen atoms on the glycoluril units and the anions. This interaction stabilizes the anion within the macrocyclic cavity, leading to high selectivity and affinity for specific anions . The molecular targets include various anions, and the pathways involve the formation of stable inclusion complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dodecamethylbambus6uril hydrate is unique due to its high selectivity for anions and its ability to form stable inclusion complexes. Its methyl groups provide a hydrophobic environment, enhancing its binding properties compared to other bambus6uril derivatives .

Eigenschaften

Molekularformel

C42H60N24O12

Molekulargewicht

1093.1 g/mol

IUPAC-Name

5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone

InChI

InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3

InChI-Schlüssel

NWWBPKVPRVOAOB-UHFFFAOYSA-N

Kanonische SMILES

CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.